Cas no 1017788-43-0 (3-amino-3-(quinoxalin-2-yl)propanoic acid)

3-amino-3-(quinoxalin-2-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-amino-3-(quinoxalin-2-yl)propanoic acid
- EN300-1844883
- SCHEMBL22401522
- 1017788-43-0
-
- Inchi: 1S/C11H11N3O2/c12-7(5-11(15)16)10-6-13-8-3-1-2-4-9(8)14-10/h1-4,6-7H,5,12H2,(H,15,16)
- InChI Key: AVBLUGXSMUAFNL-UHFFFAOYSA-N
- SMILES: OC(CC(C1C=NC2C=CC=CC=2N=1)N)=O
Computed Properties
- Exact Mass: 217.085126602g/mol
- Monoisotopic Mass: 217.085126602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 89.1Ų
- XLogP3: -2.6
3-amino-3-(quinoxalin-2-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1844883-0.5g |
3-amino-3-(quinoxalin-2-yl)propanoic acid |
1017788-43-0 | 0.5g |
$1014.0 | 2023-09-19 | ||
Enamine | EN300-1844883-10.0g |
3-amino-3-(quinoxalin-2-yl)propanoic acid |
1017788-43-0 | 10g |
$4545.0 | 2023-06-01 | ||
Enamine | EN300-1844883-1.0g |
3-amino-3-(quinoxalin-2-yl)propanoic acid |
1017788-43-0 | 1g |
$1057.0 | 2023-06-01 | ||
Enamine | EN300-1844883-0.1g |
3-amino-3-(quinoxalin-2-yl)propanoic acid |
1017788-43-0 | 0.1g |
$930.0 | 2023-09-19 | ||
Enamine | EN300-1844883-5g |
3-amino-3-(quinoxalin-2-yl)propanoic acid |
1017788-43-0 | 5g |
$3065.0 | 2023-09-19 | ||
Enamine | EN300-1844883-10g |
3-amino-3-(quinoxalin-2-yl)propanoic acid |
1017788-43-0 | 10g |
$4545.0 | 2023-09-19 | ||
Enamine | EN300-1844883-5.0g |
3-amino-3-(quinoxalin-2-yl)propanoic acid |
1017788-43-0 | 5g |
$3065.0 | 2023-06-01 | ||
Enamine | EN300-1844883-0.05g |
3-amino-3-(quinoxalin-2-yl)propanoic acid |
1017788-43-0 | 0.05g |
$888.0 | 2023-09-19 | ||
Enamine | EN300-1844883-2.5g |
3-amino-3-(quinoxalin-2-yl)propanoic acid |
1017788-43-0 | 2.5g |
$2071.0 | 2023-09-19 | ||
Enamine | EN300-1844883-0.25g |
3-amino-3-(quinoxalin-2-yl)propanoic acid |
1017788-43-0 | 0.25g |
$972.0 | 2023-09-19 |
3-amino-3-(quinoxalin-2-yl)propanoic acid Related Literature
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Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
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Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
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Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
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Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
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Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
Additional information on 3-amino-3-(quinoxalin-2-yl)propanoic acid
Comprehensive Overview of 3-amino-3-(quinoxalin-2-yl)propanoic acid (CAS No. 1017788-43-0): Properties, Applications, and Research Insights
3-amino-3-(quinoxalin-2-yl)propanoic acid (CAS No. 1017788-43-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features. The molecule combines a quinoxaline core with an amino acid side chain, making it a versatile building block for drug discovery and material science. Researchers are particularly interested in its potential as a pharmacophore for designing novel enzyme inhibitors or receptor modulators, especially in the context of neurodegenerative diseases and metabolic disorders.
The quinoxaline moiety in this compound is a nitrogen-containing heterocycle known for its electron-deficient properties, which contribute to interactions with biological targets. This structural characteristic aligns with current trends in fragment-based drug design (FBDD), where small molecular fragments like 3-amino-3-(quinoxalin-2-yl)propanoic acid are used to construct larger bioactive molecules. Recent publications highlight its utility in developing allosteric modulators for G-protein-coupled receptors (GPCRs), a hot topic in precision medicine research.
From a synthetic chemistry perspective, the propanoic acid segment offers convenient handles for further derivatization, such as amide bond formation or esterification. This adaptability makes the compound valuable for combinatorial chemistry libraries, addressing the growing demand for diverse chemical space exploration in AI-driven drug discovery platforms. Notably, its zwitterionic nature at physiological pH may influence membrane permeability—a critical parameter in blood-brain barrier (BBB) penetration studies for CNS-targeted therapeutics.
In material science applications, the conjugated quinoxalin-2-yl system exhibits interesting photophysical properties that researchers are investigating for organic electronics and sensor development. The compound's ability to participate in π-π stacking interactions could contribute to the design of self-assembling nanomaterials, a rapidly evolving field intersecting with green chemistry initiatives. Analytical characterization techniques like NMR spectroscopy and high-resolution mass spectrometry (HRMS) confirm its structural integrity, while computational studies explore its molecular docking potential against various biological targets.
The safety profile of 3-amino-3-(quinoxalin-2-yl)propanoic acid (CAS No. 1017788-43-0) remains an active area of investigation, with preliminary studies suggesting favorable in vitro cytotoxicity thresholds in standard cell lines. As regulatory agencies emphasize ADMET prediction early in drug development pipelines, this compound's structure-activity relationships (SAR) data becomes increasingly valuable. Current patent literature indicates its incorporation in several small-molecule therapeutic candidates targeting protein-protein interactions—one of the most challenging yet promising areas in modern medicinal chemistry.
Supply chain considerations for this specialty chemical reflect broader industry shifts toward sustainable synthetic routes and catalytic processes. Manufacturers are optimizing production methods to reduce environmental impact while maintaining the high purity standards required for high-throughput screening (HTS) applications. The compound's stability under various storage conditions makes it suitable for global distribution to contract research organizations (CROs) and academic laboratories engaged in translational research programs.
Emerging research directions explore the compound's potential in proteolysis-targeting chimeras (PROTACs) design, leveraging its bifunctional nature to connect target proteins with E3 ubiquitin ligases. This innovative approach to targeted protein degradation represents a paradigm shift in drug discovery, where 3-amino-3-(quinoxalin-2-yl)propanoic acid could serve as a valuable linker component. Additionally, its metal-chelating capabilities through the amino acid and quinoxaline groups open possibilities in metalloenzyme inhibition strategies.
Analytical method development for this compound benefits from advancements in UHPLC-MS technologies, enabling precise quantification in complex biological matrices. Such capabilities support pharmacokinetic studies that are essential for advancing lead compounds through preclinical development phases. The scientific community continues to investigate its structure-property relationships using cutting-edge techniques like cryo-EM and artificial intelligence-based molecular modeling, reflecting the interdisciplinary nature of contemporary chemical research.
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